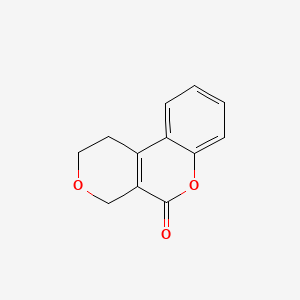![molecular formula C28H16N10Na2O15S2 B13794752 Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate CAS No. 84522-43-0](/img/structure/B13794752.png)
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate is a complex organic compound with significant applications in various scientific fields. This compound is known for its vibrant color properties and is often used in dye and pigment industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate involves multiple steps, including diazotization and coupling reactions. The process typically starts with the diazotization of 2-amino-4-hydroxyphenyl, followed by coupling with 2-hydroxy-3,5-dinitrophenyl and 4-nitrophenyl compounds under controlled pH and temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of reaction parameters such as temperature, pH, and reactant concentrations to achieve optimal results .
化学反应分析
Types of Reactions
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions may produce amines or alcohols .
科学研究应用
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of colored materials and textiles.
作用机制
The mechanism of action of Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate involves its interaction with specific molecular targets and pathways. The compound’s diazenyl and imino groups play a crucial role in its reactivity and binding to various substrates. These interactions can lead to changes in the electronic structure of the compound, resulting in its characteristic color properties .
相似化合物的比较
Similar Compounds
- Disodium 4-amino-6-((4-((4-(2,4-diaminophenyl)azo)phenylsulfamoyl)phenyl)azo)-5-hydroxy-3-((4-nitrophenyl)azo)naphthalene-2,7-disulfonate
- 3-methoxytyramine
Uniqueness
Disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate stands out due to its unique combination of diazenyl and imino groups, which contribute to its distinct color properties and reactivity. This makes it particularly valuable in applications requiring specific color characteristics and chemical reactivity .
属性
CAS 编号 |
84522-43-0 |
|---|---|
分子式 |
C28H16N10Na2O15S2 |
分子量 |
842.6 g/mol |
IUPAC 名称 |
disodium;4-[(2-amino-4-hydroxyphenyl)diazenyl]-1-[(2-hydroxy-3,5-dinitrophenyl)imino-[(4-nitrophenyl)diazenyl]azaniumyl]-5-oxidonaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C28H18N10O15S2.2Na/c29-19-9-16(39)5-6-20(19)31-32-21-12-25(55(51,52)53)27(18-10-17(54(48,49)50)11-24(40)26(18)21)35(34-30-13-1-3-14(4-2-13)36(42)43)33-22-7-15(37(44)45)8-23(28(22)41)38(46)47;;/h1-12H,(H6,29,32,39,40,48,49,50,51,52,53);;/q;2*+1/p-2 |
InChI 键 |
SOCAHOIGHAYAJN-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N=N[N+](=NC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O)C3=C(C=C(C4=C3C=C(C=C4[O-])S(=O)(=O)[O-])N=NC5=C(C=C(C=C5)O)N)S(=O)(=O)[O-])[N+](=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


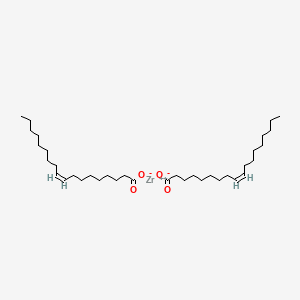
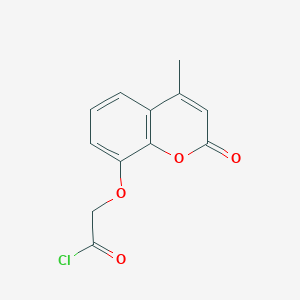
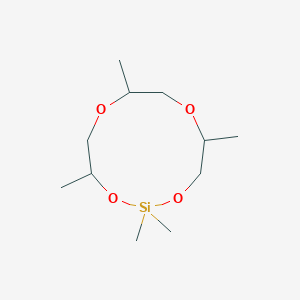




![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)
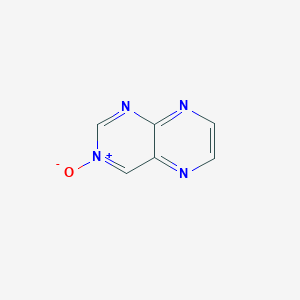
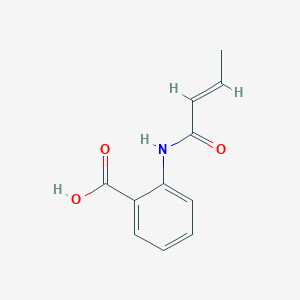


![2,6,8-trimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13794751.png)
